molecular formula C19H15ClN2O2 B2494107 1-(2-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide CAS No. 946356-28-1

1-(2-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2494107
CAS No.: 946356-28-1
M. Wt: 338.79
InChI Key: USFHFUHLRUBNMV-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules

Preparation Methods

The synthesis of 1-(2-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(2-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide undergoes various types of chemical reactions:

    Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

    Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Scientific Research Applications

1-(2-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases due to its structural similarity to calcium channel blockers.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may act by modulating ion channels, enzymes, or receptors, leading to changes in cellular function. The presence of the dihydropyridine core suggests potential interactions with calcium channels, similar to other dihydropyridine derivatives .

Comparison with Similar Compounds

1-(2-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine, which are well-known calcium channel blockers. Unlike these compounds, this compound has a unique chlorobenzyl group that may confer different pharmacokinetic and pharmacodynamic properties. Other similar compounds include:

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c20-17-11-5-4-7-14(17)13-22-12-6-10-16(19(22)24)18(23)21-15-8-2-1-3-9-15/h1-12H,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFHFUHLRUBNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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